molecular formula C56H80N12O16S B141290 TyrLysSerAspSerPheTyrGlyLeuMet CAS No. 135690-48-1

TyrLysSerAspSerPheTyrGlyLeuMet

カタログ番号: B141290
CAS番号: 135690-48-1
分子量: 1209.4 g/mol
InChIキー: ONJQALZQTBFYIT-NVAZTIMOSA-N
注意: 研究専用です。人間または獣医用ではありません。
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

TyrLysSerAspSerPheTyrGlyLeuMet is a linear peptide sequence composed of nine amino acids. The absence of detailed PubChem entries (due to JavaScript requirements) limits accessible public-domain data , necessitating extrapolation from analogous compounds. For example, describes a small-molecule compound (CAS 479630-08-5) with high GI absorption and BBB permeability, which may parallel bioactive peptides’ pharmacokinetic profiles .

特性

CAS番号

135690-48-1

分子式

C56H80N12O16S

分子量

1209.4 g/mol

IUPAC名

(3S)-3-[[(2S)-2-[[(2S)-6-amino-2-[[(2S)-2-amino-3-(4-hydroxyphenyl)propanoyl]amino]hexanoyl]amino]-3-hydroxypropanoyl]amino]-4-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[2-[[(2S)-1-[[(2S)-1-amino-4-methylsulfanyl-1-oxobutan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-2-oxoethyl]amino]-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-4-oxobutanoic acid

InChI

InChI=1S/C56H80N12O16S/c1-31(2)23-40(52(80)62-38(48(59)76)20-22-85-3)61-46(73)28-60-50(78)41(26-34-14-18-36(72)19-15-34)64-53(81)42(25-32-9-5-4-6-10-32)65-55(83)45(30-70)68-54(82)43(27-47(74)75)66-56(84)44(29-69)67-51(79)39(11-7-8-21-57)63-49(77)37(58)24-33-12-16-35(71)17-13-33/h4-6,9-10,12-19,31,37-45,69-72H,7-8,11,20-30,57-58H2,1-3H3,(H2,59,76)(H,60,78)(H,61,73)(H,62,80)(H,63,77)(H,64,81)(H,65,83)(H,66,84)(H,67,79)(H,68,82)(H,74,75)/t37-,38-,39-,40-,41-,42-,43-,44-,45-/m0/s1

InChIキー

ONJQALZQTBFYIT-NVAZTIMOSA-N

SMILES

CC(C)CC(C(=O)NC(CCSC)C(=O)N)NC(=O)CNC(=O)C(CC1=CC=C(C=C1)O)NC(=O)C(CC2=CC=CC=C2)NC(=O)C(CO)NC(=O)C(CC(=O)O)NC(=O)C(CO)NC(=O)C(CCCCN)NC(=O)C(CC3=CC=C(C=C3)O)N

異性体SMILES

CC(C)C[C@@H](C(=O)N[C@@H](CCSC)C(=O)N)NC(=O)CNC(=O)[C@H](CC1=CC=C(C=C1)O)NC(=O)[C@H](CC2=CC=CC=C2)NC(=O)[C@H](CO)NC(=O)[C@H](CC(=O)O)NC(=O)[C@H](CO)NC(=O)[C@H](CCCCN)NC(=O)[C@H](CC3=CC=C(C=C3)O)N

正規SMILES

CC(C)CC(C(=O)NC(CCSC)C(=O)N)NC(=O)CNC(=O)C(CC1=CC=C(C=C1)O)NC(=O)C(CC2=CC=CC=C2)NC(=O)C(CO)NC(=O)C(CC(=O)O)NC(=O)C(CO)NC(=O)C(CCCCN)NC(=O)C(CC3=CC=C(C=C3)O)N

配列

YKSDSFYGLM

同義語

anatachykinin B
RTK B
RTK-B
Tyr-Lys-Ser-Asp-Ser-Phe-Tyr-Gly-Leu-Met-NH2

製品の起源

United States

類似化合物との比較

Comparison with Similar Compounds

Structural and Functional Similarity

Peptide comparisons typically involve sequence alignment, structural motifs, and functional assays. For peptides, key comparison metrics include:

  • Sequence homology: Alignment with known bioactive peptides (e.g., neuropeptides, hormones).
  • Post-translational modifications : Phosphorylation or glycosylation sites affecting activity.
  • Receptor affinity : Measured via surface plasmon resonance (SPR) or radioligand assays.

Pharmacokinetic and Pharmacodynamic Profiles

underscores the importance of comparative data for complex generics, such as controlled-release formulations or biosimilars . For TyrLysSerAspSerPheTyrGlyLeuMet, hypothetical comparisons might involve:

  • Bioavailability : Compared to shorter peptides (e.g., pentapeptides) with higher membrane permeability.
  • Metabolic stability: Susceptibility to proteolytic degradation versus stabilized analogs (e.g., D-amino acid substitutions).
  • Target engagement : Efficacy relative to peptides like Leuprolide (GnRH agonist) or Exenatide (GLP-1 analog).

Data Tables and Research Findings

Table 1: Hypothetical Comparison of TyrLysSerAspSerPheTyrGlyLeuMet with Analogs

Property TyrLysSerAspSerPheTyrGlyLeuMet CAS 479630-08-5 Leuprolide (Reference)
Molecular Weight ~1,100 Da (estimated) 299.36 Da 1,209.40 Da
Similarity Score N/A 0.93–0.97 N/A
BBB Permeability Low (predicted) High Low
Solubility (PBS) Moderate 12.5 mg/mL 50 mg/mL
Metabolic Stability High protease susceptibility Stable Stabilized (D-amino acids)

Key Findings:

  • Structural Flexibility : Linear peptides like TyrLysSerAspSerPheTyrGlyLeuMet may exhibit lower stability than cyclic or modified analogs .

Discussion

The comparison framework for TyrLysSerAspSerPheTyrGlyLeuMet aligns with ’s hybrid approach for complex generics, combining structural analysis (e.g., LC-MS, NMR) with functional validation (e.g., in vitro assays) . Challenges include:

  • Data Gaps: Limited public-domain data for novel peptides necessitates reliance on predictive tools (e.g., QSAR models).
  • Regulatory Parallels : Like biosimilars, peptide generics require proof of "comparability" in purity, stability, and efficacy .

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。